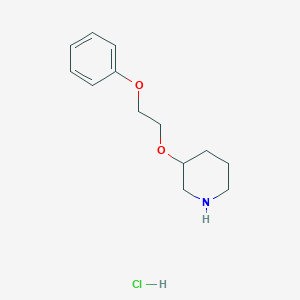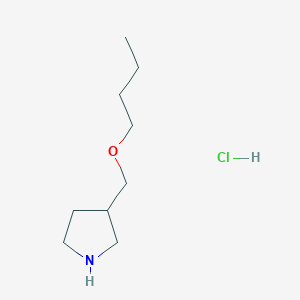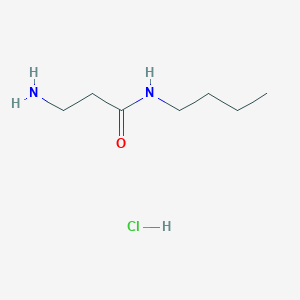![molecular formula C11H24Cl2N2O B1440803 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219960-81-2](/img/structure/B1440803.png)
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
Descripción general
Descripción
“4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2O . It has a molecular weight of 271.22 g/mol. The compound is also known as pemoline.
Molecular Structure Analysis
The molecular structure of “4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride” consists of a morpholine ring attached to a piperidine ring via an ethyl chain . The compound has two chloride ions associated with it, as indicated by the term “dihydrochloride” in its name .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is a compound that shares structural similarities with piperazine and morpholine derivatives. These nuclei exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent advancements in medicinal chemistry have led to the development of new methods for the synthesis of piperazine and morpholine derivatives, underscoring their significance in drug discovery and design. The versatility of these compounds is highlighted by their incorporation into various drugs targeting a range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of such derivatives continues to be a key focus in the search for new therapeutic agents with enhanced efficacy and specificity (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity Assessment
In the realm of antioxidants, the study and application of compounds capable of inhibiting oxidative stress play a crucial role in various scientific fields, from food engineering to pharmacy. Antioxidant capacity assays, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), are instrumental in evaluating the efficacy of compounds, including those related to morpholine derivatives, in scavenging free radicals. These assays provide insights into the potential therapeutic applications of antioxidants in mitigating oxidative damage, which is implicated in numerous diseases and aging processes (I. Munteanu & C. Apetrei, 2021).
Novel Therapeutic Agents
Research into the pharmacological implications of morpholine derivatives has revealed their potential as novel therapeutic agents. For instance, the exploration of morpholino oligos in gene function inhibition across various model organisms demonstrates the utility of these compounds in molecular biology and genetic research. This approach provides a relatively simple and rapid method to study gene function, opening avenues for the development of targeted therapies based on gene expression modulation (J. Heasman, 2002).
Propiedades
IUPAC Name |
4-(2-piperidin-3-ylethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQWJZYSROWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




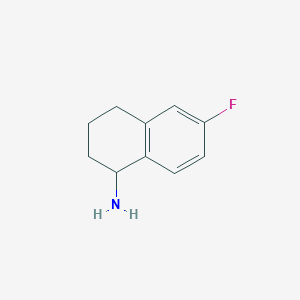

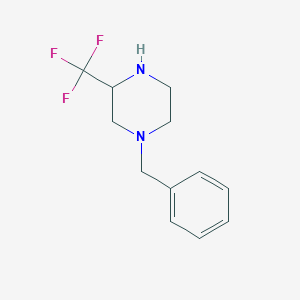
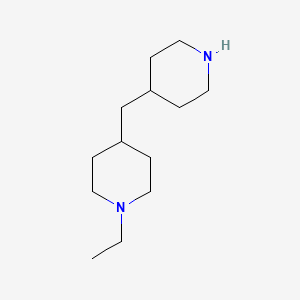
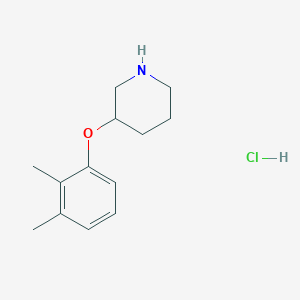
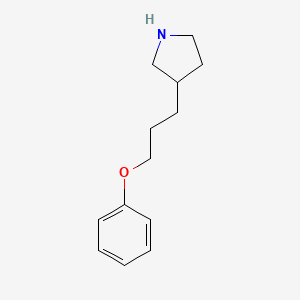
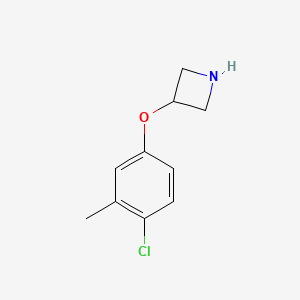
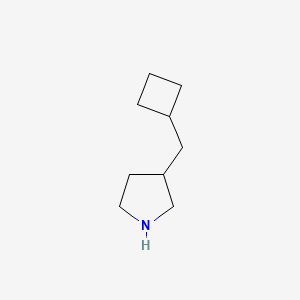
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
